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Abstract

Gratisin is a naturally occurring cyclic dodecapeptide antibiotic with significant biological
activity. This document provides a comprehensive overview of the structure, chemical
properties, and synthesis of Gratisin. All quantitative data is presented in structured tables,
and detailed experimental methodologies are provided for key procedures. Visual diagrams
generated using Graphviz are included to illustrate the synthetic workflow.

Chemical Structure and Properties

Gratisin is a homodetic cyclic peptide, meaning it is a cyclic peptide in which the ring is
composed solely of amino acid residues linked by peptide bonds. Its structure consists of two
identical hexapeptide units, Val-Orn-Leu-d-Phe-Pro-d-Tyr, joined head-to-tail.

Molecular Formula: C7sH110N14014[1]

IUPAC Name: (3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-
aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-
methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-
dodecazatricyclo[37.3.0.018,22]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone[1]

CAS Number: 37294-30-7[1]
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The structure of Gratisin is notable for the presence of D-amino acids (d-Phe and d-Tyr), which
is common in nonribosomally synthesized peptides and contributes to their resistance to
proteolytic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of Gratisin is provided in the table below.

Property Value Source

Molecular Weight 1467.8 g/mol PubChem[1]
Exact Mass 1466.83259424 Da PubChem[1]
Topological Polar Surface Area 424 A2 PubChem[1]
Heavy Atom Count 106 PubChem[1]
Complexity 2720 PubChem[1]

Note: Experimental data on properties such as melting point and solubility are not readily
available in common databases and require access to primary literature from the initial isolation
and characterization studies.

Synthesis of Gratisin

The synthesis of Gratisin has been achieved through solution-phase peptide synthesis,
followed by a dimerization-cyclization step. A biomimetic approach has been described, which
mimics the proposed biosynthetic pathway.

Synthetic Workflow

The overall workflow for the synthesis of Gratisin involves the synthesis of a linear
hexapeptide precursor, its activation, and subsequent cyclization.
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Caption: Synthetic workflow for Gratisin via a biomimetic approach.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of Gratisin, based
on published procedures.

Protocol 1: Synthesis of the Linear Hexapeptide Precursor (Boc-D-Phe-Pro-D-Tyr(Bzl)-Val-
Orn(2)-Leu-OH)

» Starting Materials: Boc-protected amino acids, Z-protected ornithine, and benzyl-protected
tyrosine.

o Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or
succinimide esters.

e Procedure:

o The hexapeptide is synthesized stepwise from the C-terminus (Leucine) to the N-terminus
(D-Phenylalanine) using standard solution-phase peptide synthesis techniques.

o Each coupling step involves the deprotection of the N-terminal Boc group with
trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and
coupling with the next Boc-protected amino acid using DCC/HOBL.

o The side chains of Ornithine and Tyrosine are protected with benzyloxycarbonyl (Z) and
benzyl (Bzl) groups, respectively.
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o The final protected hexapeptide is purified by recrystallization or column chromatography.
Protocol 2: Dimerization-Cyclization of the Hexapeptide Active Ester

» Activation of the Hexapeptide: The carboxyl group of the linear hexapeptide is activated, for
example, as a succinimide ester (-ONSu) by reacting the free acid with N-
hydroxysuccinimide (HONSu) and DCC.

¢ Cyclization Conditions:

o The Boc protecting group of the N-terminal amino acid of the activated hexapeptide ester
is removed using TFA.

o The resulting hexapeptide active ester trifluoroacetate is dissolved in a suitable solvent
such as N,N-dimethylformamide (DMF).

o This solution is added dropwise over several hours to a large volume of pre-heated
pyridine under high-dilution conditions to favor intermolecular dimerization-cyclization over
intramolecular cyclization or polymerization.

o The reaction mixture is stirred for an extended period at room temperature.

« Purification: The solvent is evaporated, and the residue is purified by silica gel column
chromatography to isolate the protected cyclic dodecapeptide.

Protocol 3: Deprotection of Protected Gratisin

e Procedure: The protected cyclic dodecapeptide is dissolved in a mixture of methanol and
acetic acid.

o Catalyst: Palladium black is added as a catalyst.

» Reaction: Hydrogen gas is bubbled through the solution for several days to effect the
hydrogenolysis of the Z and Bzl protecting groups from the ornithine and tyrosine side
chains.

 Purification: The catalyst is removed by filtration, the solvent is evaporated, and the resulting
crude Gratisin is purified by recrystallization and/or preparative high-performance liquid
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chromatography (HPLC).

Biological Activity

Gratisin exhibits antibiotic activity, particularly against Gram-positive bacteria. The table below
summarizes the minimum inhibitory concentrations (MICs) for synthetic Gratisin against

various bacterial strains.

Bacterial Strain MIC (pg/mL)
Bacillus subtilis PCI 219 3.13
Staphylococcus aureus FDA 209P 6.25
Escherichia coli NIHJ >100
Proteus vulgaris OX 19 >100

Note: The activity of Gratisin is significantly lower against Gram-negative bacteria.

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways through which Gratisin exerts its antibiotic effect
are not extensively detailed in the available literature. The primary mechanism is believed to
involve disruption of the bacterial cell membrane, a common mode of action for many cyclic

peptide antibiotics.

The experimental workflow for assessing the biological activity of Gratisin typically involves

standard microbiological assays.

Prepare bacterial inoculum
Inoculate microtiter plate |—>| Incubate at 37°C |—>

Serial dilution of Gratisin

Measure optical density (OD) |—>| Determine Minimum Inhibitory Concentration (MIC)
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Caption: General workflow for determining the MIC of Gratisin.

Conclusion

Gratisin is a cyclic dodecapeptide with a well-defined structure and selective antibiotic activity.
Its synthesis, while complex, has been successfully achieved, providing a means for producing
the molecule for further study and for the generation of analogues with potentially improved
therapeutic properties. Further research is warranted to fully elucidate its mechanism of action
and to explore its potential as a lead compound in the development of new antimicrobial
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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